3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzamide structure. Common synthetic routes may include:
Fluorination Reactions: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Amidation Reactions: Formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.
Substitution Reactions: Introduction of the heptafluoropropan-2-yl and trifluoromethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.
Scientific Research Applications
3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with unique properties due to the presence of multiple fluorine atoms.
Mechanism of Action
The mechanism of action of 3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-amino-2-fluorobenzamide: Lacks the heptafluoropropan-2-yl and trifluoromethyl groups.
2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide: Lacks the amino group.
Uniqueness
The unique combination of fluorine atoms and functional groups in 3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H9F11N2O |
---|---|
Molecular Weight |
466.25 g/mol |
IUPAC Name |
3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H9F11N2O/c18-12-8(2-1-3-10(12)29)13(31)30-11-5-4-7(6-9(11)15(20,21)22)14(19,16(23,24)25)17(26,27)28/h1-6H,29H2,(H,30,31) |
InChI Key |
BYIPLSSHSNZBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.